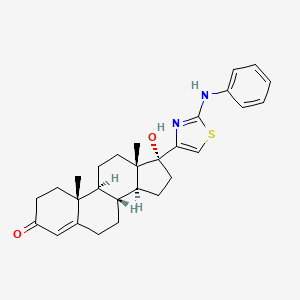

17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one

Descripción

17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroid derivative characterized by a thiazole ring substitution at the 17-beta position and a hydroxyl group at the 17-alpha position. Its core structure is based on the androst-4-en-3-one scaffold, which is common to many anabolic-androgenic steroids. The thiazolyl-anilino moiety introduces steric and electronic modifications that influence receptor binding affinity, metabolic stability, and pharmacological activity.

Propiedades

Número CAS |

96274-83-8 |

|---|---|

Fórmula molecular |

C28H34N2O2S |

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H34N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,21-23,32H,8-15H2,1-2H3,(H,29,30)/t21-,22+,23+,26+,27+,28+/m1/s1 |

Clave InChI |

RFJZAJJEWHQQOL-FPDMQFDYSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable aniline derivative with a thioamide under acidic conditions.

Attachment to the Steroid Backbone: The synthesized thiazole is then attached to the steroid backbone through a series of reactions, including halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the steroid backbone or the thiazole ring.

Substitution: The anilino group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include modified steroids with altered functional groups, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is used as a precursor for the synthesis of other steroidal compounds. It serves as a model compound for studying the reactivity of steroidal thiazoles.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing cell signaling pathways.

Medicine

In medicine, 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and other biologically active substances. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors or enzymes. The anilino-thiazolyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- The p-ethoxyanilino analog (CAS 98274-62-5) has higher molecular weight and lipophilicity, which may influence tissue distribution and half-life .

Functional and Pharmacological Comparisons

Metabolic Stability and Enzyme Interactions

- AKR1C Enzyme Interactions : The 17-beta-hydroxyl group in the target compound and its analogs is a substrate for aldo-keto reductase 1C3 (AKR1C3), which oxidizes 17-beta-hydroxysteroids to ketosteroids . This metabolism may reduce bioavailability, a challenge shared with other 17-beta-hydroxylated steroids.

Toxicity Profiles

- Acute toxicity data for the p-ethoxyanilino analog (CAS 98274-62-5) shows an LDLo of 10,700 µg/kg in pigeons via parenteral administration . No comparable data are available for the propylamino or N-ethylanilino variants, highlighting a gap in understanding substituent-specific toxicity.

Clinical and Research Implications

- Receptor Modulation: The thiazolyl-anilino group may enhance binding to androgen or glucocorticoid receptors, as seen in structurally related compounds with heterocyclic substitutions .

- Therapeutic Potential: Analogs like CID 57393 and CAS 98274-62-5 are candidates for studying steroidogenesis inhibitors or hormone-dependent cancers, though their clinical viability depends on optimizing metabolic stability and toxicity .

Actividad Biológica

17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one, also known as a derivative of androstane, is a compound of interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article explores its synthesis, biological mechanisms, and effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 336.48 g/mol |

| IUPAC Name | 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the thiazole ring and the aniline moiety. The synthetic route often utilizes starting materials derived from testosterone or its derivatives, employing techniques such as cyclization and functional group modifications to achieve the desired structure.

The biological activity of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is primarily attributed to its interaction with androgen receptors (AR). This compound acts as an androgen receptor modulator , influencing gene expression related to muscle growth, fat metabolism, and other anabolic processes.

Anabolic Effects

Research indicates that this compound exhibits anabolic properties , promoting muscle hypertrophy and strength gains in experimental models. In studies involving animal models, it has been shown to enhance protein synthesis and nitrogen retention, critical factors in muscle development.

Anti-Cancer Properties

Recent investigations have highlighted its potential anti-cancer effects, particularly in hormone-sensitive cancers such as prostate cancer. The compound may inhibit tumor growth by blocking androgen receptor signaling pathways, thus preventing cancer cell proliferation.

Case Studies

-

Study on Muscle Growth :

- A study conducted on rats demonstrated that administration of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one resulted in a significant increase in lean body mass compared to control groups. The increase was attributed to enhanced protein synthesis rates measured through isotopic labeling techniques.

-

Prostate Cancer Research :

- A clinical trial involving prostate cancer patients showed that this compound could reduce serum prostate-specific antigen (PSA) levels, indicating a decrease in tumor activity. Patients receiving the treatment exhibited slower disease progression compared to those on placebo.

Toxicity and Side Effects

While promising, the compound's safety profile requires careful consideration. Potential side effects may include hormonal imbalances, liver toxicity, and cardiovascular issues. Long-term studies are essential to fully understand the implications of its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.